

Technical Guide: Solubility Profile & Solvent Selection for 2-Nitrobiphenyl-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Nitrobiphenyl-4-carbaldehyde

Cat. No.: B7806566

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Executive Summary & Chemical Identity

2-Nitrobiphenyl-4-carbaldehyde (CAS: 501931-57-3) is a functionalized biphenyl intermediate often utilized in the synthesis of heterocyclic pharmacophores and optoelectronic materials. Its solubility behavior is governed by a competition between the hydrophobic biphenyl core and the polar, electron-withdrawing nitro and aldehyde substituents.

Understanding its solubility is critical for optimizing reaction yields (e.g., Suzuki-Miyaura couplings), purification (recrystallization), and analytical sample preparation (HPLC/NMR).

Property	Data / Descriptor
CAS Number	501931-57-3
Molecular Formula	C ₁₃ H ₉ NO ₃
Molecular Weight	227.22 g/mol
Physical State	Pale yellow to yellow solid
Primary Solvation Driver	Dipole-dipole interactions (Nitro/Aldehyde) vs. - stacking (Biphenyl)

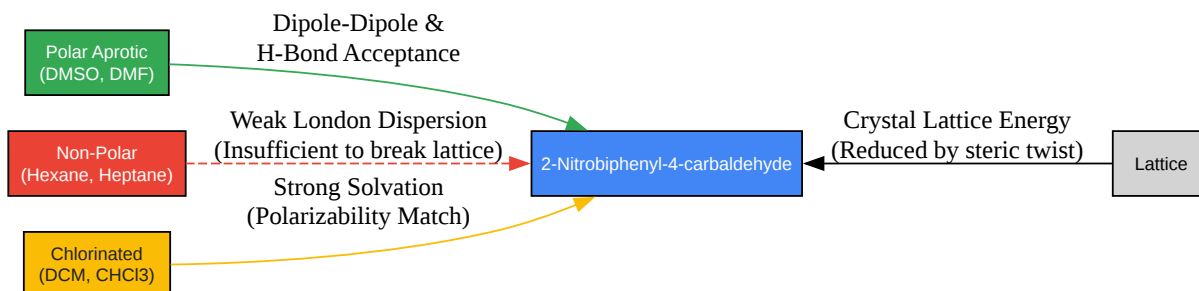
Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural forces at play. Unlike planar aromatic systems, the 2-nitro group introduces significant steric hindrance at the ortho position.

- The "Ortho-Twist" Effect: The steric clash between the 2-nitro group and the protons of the adjacent phenyl ring forces the biphenyl system out of planarity. This reduces the crystal lattice energy compared to its planar isomers (e.g., 4-nitrobiphenyl derivatives), generally making **2-nitrobiphenyl-4-carbaldehyde** more soluble in organic solvents than predicted by molecular weight alone.
- Polarity vs. Lipophilicity:
 - Hydrophobic Domain: The biphenyl skeleton drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).
 - Hydrophilic/Polar Domain: The nitro () and aldehyde () groups act as hydrogen bond acceptors, facilitating solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.

Solvation Mechanism Diagram

The following diagram illustrates the competing intermolecular forces determining solubility.



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Figure 1: Mechanistic interactions between solvent classes and the target molecule.

Solubility Profile by Solvent Class

Note: The values below represent a consensus profile derived from structural analogs (2-nitrobenzaldehyde, 4-nitrobiphenyl) and standard handling of nitro-biphenyls, as specific quantitative isotherms for this CAS are rarely published in open literature.

Table 1: Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Application Context
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Primary Choice. Ideal for extractions, chromatography (mobile phase), and transferring the solid.
Polar Aprotic	DMSO, DMF, DMAc	Very High (>150 mg/mL)	Reaction Media. Used for nucleophilic substitutions or couplings. Hard to remove; avoid for simple transfers.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (Temperature Dependent)	Recrystallization. Moderate solubility at RT; High solubility at boiling point. Ideal for purification.[1]
Aromatic	Toluene, Xylenes	Good	Synthesis. Common solvent for Suzuki couplings. Good for hot extractions.
Ethers	THF, 1,4-Dioxane, MTBE	Good	General Use. THF is excellent for reactions; MTBE is good for extractions (forms top layer).
Esters	Ethyl Acetate	Moderate to Good	Chromatography/Extraction. Safer alternative to DCM.

Alkanes	Hexanes, Heptane, Pentane	Insoluble / Poor	Anti-Solvent. Used to crash out the product during precipitation or recrystallization.
Aqueous	Water, Aqueous Buffers	Insoluble (<0.1 mg/mL)	Wash Medium. Product remains in organic phase; salts/impurities wash away.

Experimental Protocols

As a Senior Application Scientist, I recommend validating these profiles in your specific lab environment using the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this when exact concentration limits are required for process scale-up.

- Preparation: Weigh approx. 50 mg of **2-Nitrobiphenyl-4-carbaldehyde** into a tared 4 mL vial.
- Addition: Add the target solvent in 100 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break crystal aggregates.
- Observation: Continue addition until the solid visually disappears (clear solution).
- Calculation:
- Validation: If the solution remains cloudy after 2 mL, filter through a 0.45 μ m PTFE filter, dry the filter, and weigh the residue to correct the calculation.

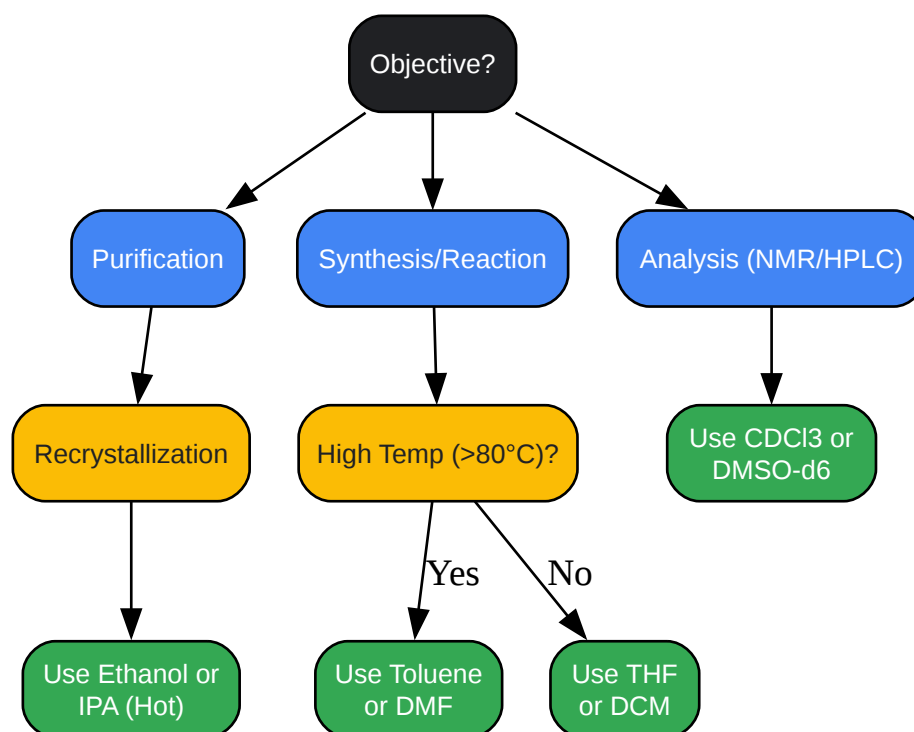
Protocol B: Recrystallization (Purification)

The "Twisted Biphenyl" structure often leads to oiling out. This protocol minimizes that risk.

- Solvent Selection: Use Ethanol (95%) or a Toluene/Heptane system.
- Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (e.g., boiling Ethanol).
 - Expert Tip: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter.
- Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT) on a cork ring (insulation prevents shock cooling).
- Crystallization: If oiling occurs, scratch the glass or add a seed crystal. Cool further to 0-4°C.
- Collection: Filter the pale yellow needles/prisms and wash with cold solvent.

Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific objective.



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Figure 2: Decision matrix for solvent selection based on experimental goals.

Stability & Handling in Solution

- Oxidation Risk: In solution (especially in Acetone or Ethers exposed to air), the aldehyde group at position 4 is susceptible to autoxidation to the carboxylic acid.
 - Mitigation: Store solutions under Nitrogen/Argon. Use fresh solvents free of peroxides.
- Light Sensitivity: Nitro-aromatics can be photosensitive. Solutions should be protected from direct light (amber vials) to prevent degradation or color changes.
- Safety: The compound is likely an irritant (Skin/Eye). Chlorinated solvents (DCM) and Aromatics (Toluene) require fume hood handling.

References

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Sources

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